Cas no 2137780-70-0 (4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione)

4-(2-Hydroxyethoxy)-1λ⁶-thiane-1,1-dione is a sulfone derivative characterized by its hydroxyethoxy functional group, which enhances solubility and reactivity in various synthetic applications. This compound is particularly valuable in organic synthesis, where its sulfone moiety serves as a versatile intermediate for constructing complex molecular frameworks. The presence of the hydroxyethoxy group further improves its utility in polar solvents and facilitates derivatization for targeted modifications. Its stability under mild conditions makes it suitable for use in pharmaceutical and agrochemical research, where precise functionalization is critical. The compound's balanced reactivity profile and structural features make it a reliable choice for advanced chemical synthesis.
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione structure
2137780-70-0 structure
Product name:4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
CAS No:2137780-70-0
MF:C7H14O4S
MW:194.248661518097
MDL:MFCD31559445
CID:4640254
PubChem ID:132351222

4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
    • MDL: MFCD31559445
    • Inchi: 1S/C7H14O4S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7-8H,1-6H2
    • InChI Key: MZQUSTJXYYBJOE-UHFFFAOYSA-N
    • SMILES: C(O)COC1CCS(=O)(=O)CC1

4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-816145-2.5g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
2.5g
$1034.0 2024-05-21
Enamine
EN300-816145-5g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
5g
$1530.0 2023-09-02
Enamine
EN300-816145-0.05g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
0.05g
$101.0 2024-05-21
1PlusChem
1P01EN4O-2.5g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
2.5g
$1340.00 2023-12-19
A2B Chem LLC
AX61976-250mg
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
250mg
$263.00 2024-04-20
A2B Chem LLC
AX61976-2.5g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
2.5g
$1124.00 2024-04-20
1PlusChem
1P01EN4O-250mg
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
250mg
$320.00 2023-12-19
A2B Chem LLC
AX61976-100mg
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
100mg
$195.00 2024-04-20
A2B Chem LLC
AX61976-1g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
1g
$591.00 2024-04-20
Aaron
AR01END0-1g
4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione
2137780-70-0 95%
1g
$751.00 2025-02-10

Additional information on 4-(2-hydroxyethoxy)-1lambda6-thiane-1,1-dione

Chemical Profile of 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione (CAS No. 2137780-70-0)

4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2137780-70-0, is a structurally intriguing compound belonging to the thiane derivative family. This heterocyclic compound features a thiirane core with functionalized hydroxyl and ether groups, making it a candidate for diverse applications in synthetic chemistry and pharmaceutical research. The unique arrangement of atoms in its molecular structure positions it as a potential building block for more complex molecules, particularly in the development of bioactive agents.

The molecular framework of 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione consists of a sulfur atom bridging two carbon atoms, which are further substituted with hydroxyl and ethoxy groups. This configuration imparts both reactivity and stability, enabling its participation in various chemical transformations. The presence of the dione moiety enhances its potential utility in condensation reactions and polymerization processes, while the hydroxyl and ether functionalities allow for hydrogen bonding interactions and solubility modifications.

Recent advancements in medicinal chemistry have highlighted the significance of thiane derivatives in drug discovery. The structural motif of thiane has been explored for its ability to modulate biological pathways by interacting with specific targets. For instance, derivatives of thiiranes have shown promise in inhibiting enzymes involved in inflammatory responses and metabolic disorders. The compound 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione represents an evolution of these structures, incorporating polar groups that may enhance bioavailability and target specificity.

In the realm of synthetic methodologies, 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione serves as a versatile intermediate. Its reactivity allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. Researchers have leveraged its dione group to develop novel cross-coupling reactions, leading to the synthesis of more complex heterocycles. Additionally, the hydroxyl and ethoxy substituents facilitate the formation of esters or ethers through esterification or nucleophilic substitution reactions, respectively.

The pharmaceutical industry has taken note of the potential therapeutic applications of thiane derivatives. Studies have demonstrated that compounds with similar structural features exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The exact mechanisms by which 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione exerts these effects remain under investigation, but preliminary data suggest interactions with cellular receptors and enzymes that regulate oxidative stress and inflammation.

One notable area of research involves the use of thiane-based compounds in nanomedicine. The ability to functionalize these molecules allows for their incorporation into drug delivery systems such as liposomes or polymeric nanoparticles. These formulations can enhance the targeted delivery of therapeutic agents while minimizing side effects. The chemical stability provided by the thiirane ring ensures that 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione remains intact during processing and storage, maintaining its efficacy upon administration.

The agrochemical sector also benefits from thiane derivatives due to their potential as intermediates in pesticide formulations. By modifying the functional groups on these compounds, chemists can develop environmentally friendly agrochemicals that are effective against pests while reducing ecological impact. The versatility of 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione makes it a valuable asset in this field.

Future research directions may explore the use of computational modeling to predict the behavior of 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione in biological systems. Advances in molecular dynamics simulations and machine learning algorithms enable researchers to identify promising lead compounds before conducting costly wet-lab experiments. This approach accelerates drug discovery pipelines and reduces time-to-market for new therapeutics.

The synthesis of 4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione itself presents an interesting challenge due to its reactive functional groups. Optimizing reaction conditions to achieve high yields while minimizing byproducts requires careful consideration of catalysts and solvents. Recent innovations in green chemistry have led to more sustainable synthetic routes that reduce waste and energy consumption without compromising efficiency.

In conclusion,4-(2-hydroxyethoxy)-1λ6-thiane-1,1-dione (CAS No. 2137780-70-0) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it a valuable intermediate for synthetic chemists and a promising candidate for pharmaceutical development. As research continues to uncover new uses for thiane derivatives, this molecule is poised to play an increasingly important role in advancing scientific knowledge and innovation.

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